(5-phenyl-1,3,4-thiadiazol-2-yl)methanol
CAS No.: 874507-52-5
Cat. No.: VC12019301
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874507-52-5 |
|---|---|
| Molecular Formula | C9H8N2OS |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | (5-phenyl-1,3,4-thiadiazol-2-yl)methanol |
| Standard InChI | InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
| Standard InChI Key | KDWPCWGJRDPKNX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CO |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic name (5-phenyl-1,3,4-thiadiazol-2-yl)methanol reflects its IUPAC nomenclature, specifying the positions of substituents on the thiadiazole ring. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom (1,3,4-thiadiazole). Key structural elements include:
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Phenyl group: Attached at the 5-position, contributing aromatic stability and hydrophobicity.
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Hydroxymethyl group: Positioned at the 2-position, enabling hydrogen bonding and derivatization .
The molecular formula corresponds to a planar heterocyclic system with a calculated exact mass of 192.0357 g/mol . X-ray crystallography data for this specific isomer remains unavailable, but analogous thiadiazoles exhibit bond lengths of ~1.26 Å for C=N and ~1.74 Å for C-S .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazides or hydrazine derivatives. For (5-phenyl-1,3,4-thiadiazol-2-yl)methanol, a plausible route involves:
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Formation of thiosemicarbazone: Reaction of phenylacetic acid hydrazide with carbon disulfide under basic conditions yields a thiosemicarbazide intermediate .
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Oxidative cyclization: Treatment with ferric chloride () induces cyclization to form the 1,3,4-thiadiazole ring .
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Hydroxymethylation: Introduction of the methanol group may proceed via nucleophilic substitution or oxidation of a methyl precursor.
A representative procedure from analogous compounds involves heating 2-amino-5-phenyl-1,3,4-thiadiazole with benzaldehyde derivatives, though adaptions are required for hydroxymethyl functionality .
Physicochemical Properties
Thermal and Spectral Characteristics
Key physical properties, derived from structurally related compounds, include:
Spectroscopic Data:
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IR (KBr): Peaks at 3028 cm⁻¹ (aromatic C-H), 1705 cm⁻¹ (C=O stretch if oxidized), and 686 cm⁻¹ (C-S vibration) .
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¹H NMR (CDCl₃): Aromatic protons at δ 7.2–8.7 ppm, hydroxymethyl -OH proton at δ 5.4 ppm (broad) .
Applications and Research Directions
Materials Science Applications
The thiadiazole ring’s electron-deficient nature makes it suitable for:
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